molecular formula C18H32OS7 B1649404 1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene CAS No. 8000-78-0

1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene

Cat. No.: B1649404
CAS No.: 8000-78-0
M. Wt: 488.9 g/mol
InChI Key: YHQUMZMLYHQYSW-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Oils, Garlic are largely attributed to its volatile sulfur compounds such as diallyl disulfide, a 60% constituent of the oil . It contains various amino acids and many beneficial minerals such as iron and iodine

Cellular Effects

Herbal folklore holds that Garlic Oil has antifungal and antibiotic properties, but there is no clinical research confirming such effects

Molecular Mechanism

It is known to contain volatile sulfur compounds such as diallyl disulfide , which may interact with biomolecules, potentially influencing enzyme activity and gene expression. Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.

Metabolic Pathways

It is known to contain various amino acids and many beneficial minerals such as iron and iodine , suggesting that it may interact with enzymes or cofactors and potentially affect metabolic flux or metabolite levels. Detailed studies on these interactions are lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions

Garlic oil is typically prepared by infusing garlic cloves in a carrier oil, such as olive oil. The process involves crushing or chopping fresh garlic cloves and soaking them in the oil to extract the flavor and aroma . This can be done using different methods:

Industrial Production Methods

On an industrial scale, garlic oil is produced through steam distillation of mashed garlic. This method yields a higher concentration of organosulfur compounds and ensures a more consistent product .

Properties

IUPAC Name

1-(prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS2.C6H10S3.C6H12S2/c1-3-5-8-9(7)6-4-2;1-3-5-7-9-8-6-4-2;1-3-5-7-8-6-4-2/h2*3-4H,1-2,5-6H2;3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQUMZMLYHQYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSCC=C.C=CCSSSCC=C.C=CCSS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32OS7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oils, garlic
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

8000-78-0
Record name Oils, garlic
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oils, garlic
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Reactant of Route 2
Reactant of Route 2
1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Reactant of Route 3
1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Reactant of Route 4
1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Reactant of Route 5
1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Reactant of Route 6
1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene
Customer
Q & A

Q1: What are the primary bioactive compounds found in garlic oil?

A1: Garlic oil contains various organosulfur compounds (OSCs) attributed to its biological activity. The most notable OSCs include diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). [, , ]

Q2: Can you provide the molecular formula and weight of diallyl trisulfide (DATS), a key component of garlic oil?

A2: Diallyl trisulfide (DATS) has the molecular formula C6H10S3 and a molecular weight of 178.33 g/mol. []

Q3: What spectroscopic techniques are commonly employed to characterize garlic oil and its components?

A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify individual volatile compounds in garlic oil. Other methods like nuclear magnetic resonance (NMR) spectroscopy can provide structural information about the compounds. [, ]

Q4: What are the primary biological activities reported for garlic oil?

A4: Garlic oil exhibits a range of biological activities, including antimicrobial, antifungal, insecticidal, and antioxidant properties. These activities are largely attributed to the presence of OSCs. [, , , , , , ]

Q5: How does garlic oil exert its antifungal effects?

A5: Garlic oil, particularly its diallyl disulfide (DADS) component, has shown promising antifungal activity against various plant pathogens, including Alternaria solani causing leaf blight in potatoes. The mechanism involves inhibiting mycelial growth and spore germination of the fungi. [, ]

Q6: Can garlic oil be used as a mosquito repellent or larvicide?

A6: Yes, research demonstrates the effectiveness of garlic oil and its emulsions against mosquito larvae, particularly Aedes aegypti. The oil disrupts larval development, leading to mortality. []

Q7: Has garlic oil demonstrated potential in controlling stored grain pests?

A7: Garlic oil exhibits fumigant and contact toxicity against stored grain pests like the red flour beetle (Tribolium castaneum) and the Angoumois grain moth (Sitotroga cerealella). Its efficacy is dose-dependent and varies with exposure time. [, ]

Q8: Can garlic oil be used to control mite infestations in honeybee colonies?

A8: Preliminary research suggests that garlic oil could be a promising natural acaricide against Varroa mites, a significant threat to honeybee colonies. Further research is needed to determine optimal application methods and safety for bees. []

Q9: Is garlic oil safe for human consumption?

A9: While garlic is generally safe for consumption as a food, concentrated garlic oil can cause adverse effects like heartburn, nausea, and allergic reactions. It's crucial to consult a healthcare professional before using garlic oil supplements. []

Q10: What safety concerns are associated with using garlic oil as a pesticide?

A10: While generally considered safe, garlic oil can be toxic to beneficial insects and aquatic organisms at high concentrations. It's essential to use appropriate concentrations and application methods to minimize environmental impact. [, ]

Q11: How can the volatility and stability of garlic oil be addressed for practical applications?

A11: Encapsulation techniques using bio-based materials like amylose inclusion complexes show promise in improving the stability, solubility, and controlled release of garlic oil, enhancing its efficacy in applications like mosquito control. []

Q12: What are some future research directions for garlic oil?

A12: Further investigation is needed to elucidate the specific mechanisms of action of garlic oil's bioactive compounds against various pathogens and pests. Additionally, research on optimizing formulations for improved stability, bioavailability, and targeted delivery holds significant potential. [, , ]

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